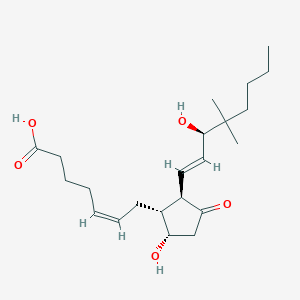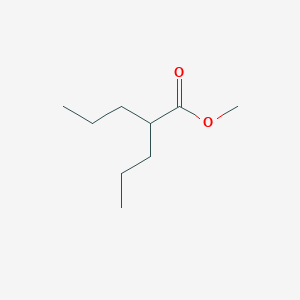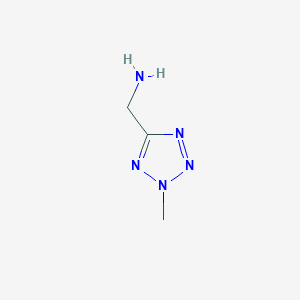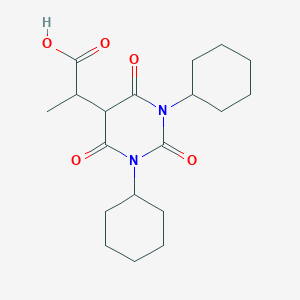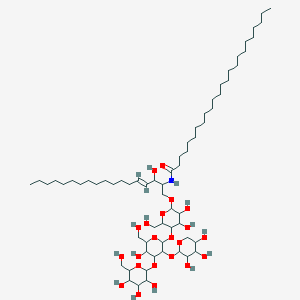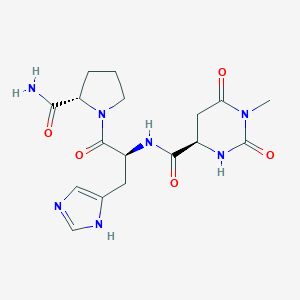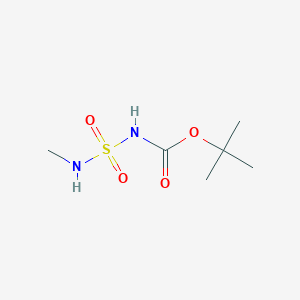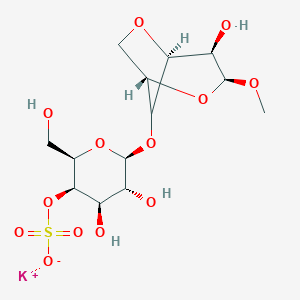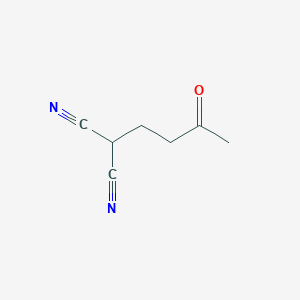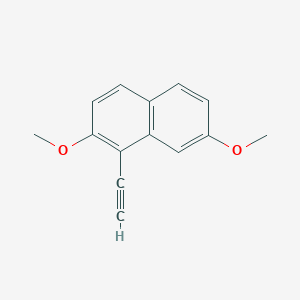
1-Ethynyl-2,7-dimethoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-2,7-dimethoxynaphthalene (EDN) is a chemical compound that belongs to the family of naphthalene derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of biochemistry and physiology. EDN is known for its unique properties, which make it an excellent candidate for a wide range of research studies.
作用機序
The mechanism of action of 1-Ethynyl-2,7-dimethoxynaphthalene involves its ability to bind to specific biological molecules, such as proteins and nucleic acids. When 1-Ethynyl-2,7-dimethoxynaphthalene binds to these molecules, it undergoes a conformational change, which results in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence and concentration of the biological molecule.
生化学的および生理学的効果
1-Ethynyl-2,7-dimethoxynaphthalene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2. 1-Ethynyl-2,7-dimethoxynaphthalene has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-Ethynyl-2,7-dimethoxynaphthalene has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 1-Ethynyl-2,7-dimethoxynaphthalene in lab experiments is its high sensitivity and selectivity for biological molecules. Its fluorescence properties make it an excellent tool for detecting and quantifying these molecules. Additionally, 1-Ethynyl-2,7-dimethoxynaphthalene is relatively easy to synthesize, and its cost is relatively low.
One of the limitations of 1-Ethynyl-2,7-dimethoxynaphthalene is its potential toxicity. At high concentrations, it can be toxic to cells and may interfere with cellular processes. Additionally, 1-Ethynyl-2,7-dimethoxynaphthalene may have limited applicability in certain research areas, such as neuroscience, where other fluorescent probes may be more suitable.
将来の方向性
There are several future directions for research involving 1-Ethynyl-2,7-dimethoxynaphthalene. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of new applications for 1-Ethynyl-2,7-dimethoxynaphthalene, particularly in the field of medicine. For example, 1-Ethynyl-2,7-dimethoxynaphthalene may have potential as a diagnostic tool for certain diseases, such as cancer. Additionally, research may focus on the development of new derivatives of 1-Ethynyl-2,7-dimethoxynaphthalene that have improved properties and applicability in different research areas.
Conclusion
In conclusion, 1-Ethynyl-2,7-dimethoxynaphthalene is a chemical compound that has been extensively studied for its potential use in scientific research applications. Its unique properties, including its high sensitivity and selectivity for biological molecules, make it an excellent tool for detecting and quantifying these molecules. While there are limitations to its use, the future directions for research involving 1-Ethynyl-2,7-dimethoxynaphthalene are promising, and it is likely to continue to be an important compound in scientific research.
合成法
The synthesis of 1-Ethynyl-2,7-dimethoxynaphthalene involves the reaction of 2,7-dimethoxy-1-naphthol with acetylene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high-quality product. The purity of the synthesized 1-Ethynyl-2,7-dimethoxynaphthalene can be improved by recrystallization from a suitable solvent.
科学的研究の応用
1-Ethynyl-2,7-dimethoxynaphthalene has been extensively used in scientific research applications, particularly in the field of biochemistry and physiology. It is commonly used as a fluorescent probe for the detection of biological molecules, such as proteins, nucleic acids, and lipids. 1-Ethynyl-2,7-dimethoxynaphthalene is also used as a photosensitizer in photodynamic therapy, a treatment for cancer and other diseases.
特性
CAS番号 |
130817-79-7 |
|---|---|
製品名 |
1-Ethynyl-2,7-dimethoxynaphthalene |
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
1-ethynyl-2,7-dimethoxynaphthalene |
InChI |
InChI=1S/C14H12O2/c1-4-12-13-9-11(15-2)7-5-10(13)6-8-14(12)16-3/h1,5-9H,2-3H3 |
InChIキー |
NNBINVCZPJUFLU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C#C)OC |
正規SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C#C)OC |
その他のCAS番号 |
130817-79-7 |
同義語 |
1-ethynyl-2,7-dimethoxynaphthalene EDMN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
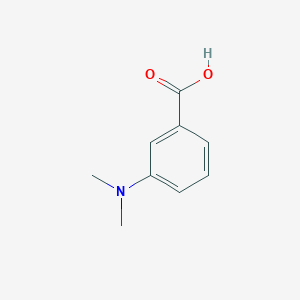
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
